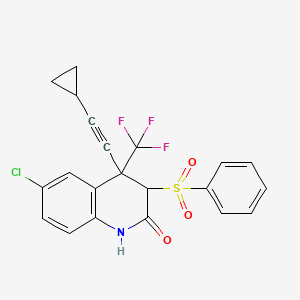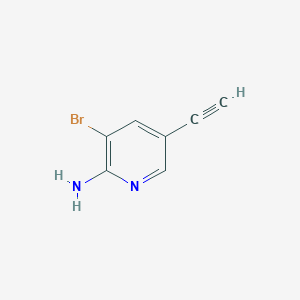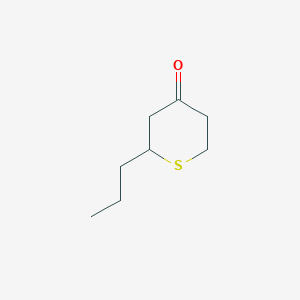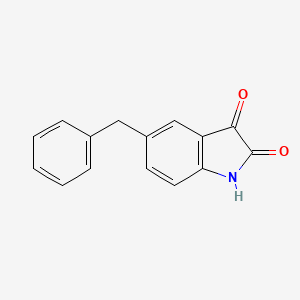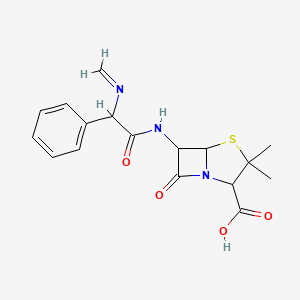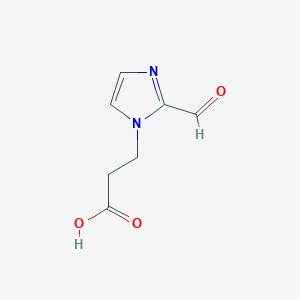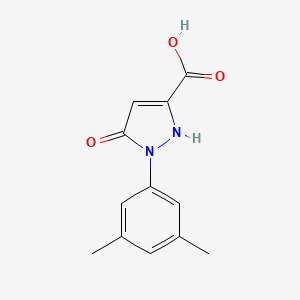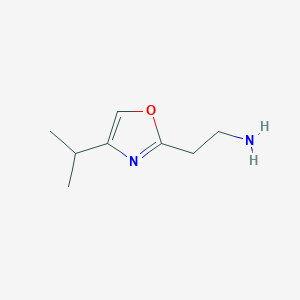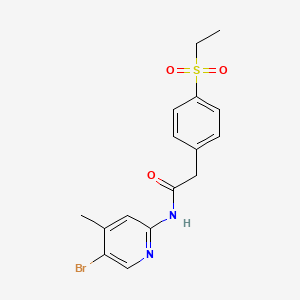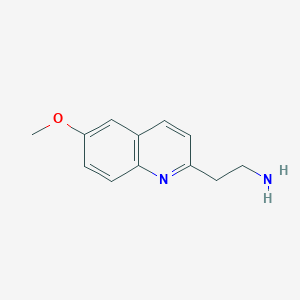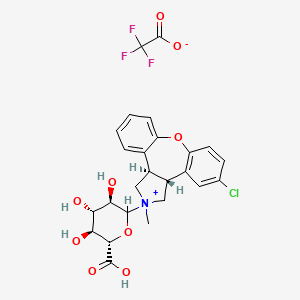
Asenapine N-Beta-D-Glucuronide Trifluoroacetic Acid Salt (Mixture of Diastereomers)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Asenapine N-Beta-D-Glucuronide Trifluoroacetic Acid Salt (Mixture of Diastereomers): is a metabolite of asenapine, an atypical antipsychotic used primarily for the treatment of schizophrenia and bipolar disorder. This compound is a mixture of diastereomers, which are stereoisomers that are not mirror images of each other. The molecular formula of this compound is C23H25ClNO7·C2F3O2, and it has a molecular weight of 575.92 .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Asenapine N-Beta-D-Glucuronide Trifluoroacetic Acid Salt involves the glucuronidation of asenapine. Glucuronidation is a biochemical reaction where glucuronic acid is added to a substrate, in this case, asenapine. This reaction is typically catalyzed by the enzyme UDP-glucuronosyltransferase (UGT). The reaction conditions often involve the use of a suitable solvent and maintaining a specific pH and temperature to ensure optimal enzyme activity .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale glucuronidation reactions using bioreactors. These bioreactors would maintain the necessary conditions for the enzyme-catalyzed reaction, such as temperature, pH, and substrate concentration. The product would then be purified using techniques such as chromatography to obtain the desired compound in high purity .
化学反応の分析
Types of Reactions
Asenapine N-Beta-D-Glucuronide Trifluoroacetic Acid Salt can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, reduction may produce alcohols, and substitution may produce halogenated compounds .
科学的研究の応用
Asenapine N-Beta-D-Glucuronide Trifluoroacetic Acid Salt has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to study the metabolism of asenapine.
Biology: It is used in biochemical studies to understand the role of glucuronidation in drug metabolism.
Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of asenapine.
Industry: It is used in the pharmaceutical industry to develop and test new formulations of asenapine.
作用機序
The mechanism of action of Asenapine N-Beta-D-Glucuronide Trifluoroacetic Acid Salt involves its role as a metabolite of asenapine. Asenapine itself is a serotonin, dopamine, noradrenaline, and histamine antagonist. It has a higher affinity for serotonin receptors compared to dopamine receptors, which contributes to its antipsychotic effects. The glucuronidation of asenapine to form this compound is a detoxification process that makes the drug more water-soluble and easier to excrete .
類似化合物との比較
Similar Compounds
Asenapine: The parent compound, used as an antipsychotic.
Asenapine N-Oxide: Another metabolite of asenapine.
Asenapine Sulfate: A sulfate conjugate of asenapine.
Uniqueness
Asenapine N-Beta-D-Glucuronide Trifluoroacetic Acid Salt is unique due to its glucuronidation, which significantly alters its solubility and excretion profile compared to other metabolites. This makes it particularly useful in pharmacokinetic studies to understand the metabolism and excretion of asenapine .
特性
分子式 |
C25H25ClF3NO9 |
|---|---|
分子量 |
575.9 g/mol |
IUPAC名 |
(2S,3S,4S,5R)-6-[(2R,6R)-9-chloro-4-methyl-13-oxa-4-azoniatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaen-4-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C23H24ClNO7.C2HF3O2/c1-25(22-20(28)18(26)19(27)21(32-22)23(29)30)9-14-12-4-2-3-5-16(12)31-17-7-6-11(24)8-13(17)15(14)10-25;3-2(4,5)1(6)7/h2-8,14-15,18-22,26-28H,9-10H2,1H3;(H,6,7)/t14-,15-,18-,19-,20+,21-,22?,25?;/m0./s1 |
InChIキー |
MFMASTJAOCGQLZ-AVTYQENLSA-N |
異性体SMILES |
C[N+]1(C[C@@H]2[C@@H](C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24)C5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O.C(=O)(C(F)(F)F)[O-] |
正規SMILES |
C[N+]1(CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24)C5C(C(C(C(O5)C(=O)O)O)O)O.C(=O)(C(F)(F)F)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


